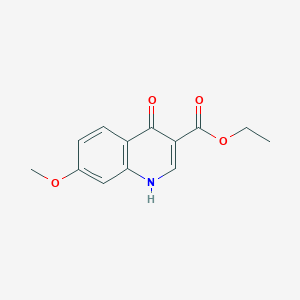

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

描述

Crystallographic Characterization via X-Ray Diffraction Analysis

X-ray diffraction analysis represents the gold standard for determining the precise three-dimensional molecular structure and crystal packing arrangements of this compound. The fundamental principle underlying X-ray diffraction relies on Bragg's law, mathematically expressed as n𝜆 = 2d sin θ, where n represents the diffraction order, 𝜆 denotes the X-ray wavelength, d indicates the spacing between atomic planes in the crystal, and θ corresponds to half the scattering angle. This relationship describes the constructive interference conditions necessary for observing diffraction peaks at specific scattering angles, enabling the determination of crystal structure through measurement of lattice plane spacing.

Related quinoline carboxylate structures have provided valuable insights into the crystallographic behavior of this compound class. The crystal structure analysis of ethyl 2-chloro-6-methylquinoline-3-carboxylate revealed that the dihedral angle between the quinoline ring system and the ester group measured 54.97 degrees, with the carbon-oxygen-carbon-methyl torsion angle recorded at -140.62 degrees. The crystal packing in this related compound demonstrated aromatic π-π stacking interactions with the shortest centroid-centroid separation measuring 3.6774 angstroms, generating specific crystallographic sheets. Similarly, the crystal structure of 7-methoxy-2-phenylquinoline-3-carbaldehyde showed that the substituted phenyl ring formed a dihedral angle of 43.53 degrees with the heterocyclic quinoline ring. The crystal packing exhibited alternating layers parallel to specific crystallographic planes, stabilized by carbon-hydrogen···oxygen hydrogen bonds and strong π-π stacking interactions between quinoline rings with centroid-centroid distances ranging from 3.6596 to 4.0726 angstroms.

For this compound, the crystallographic analysis would be expected to reveal similar structural features, including the relative orientation of the ethyl carboxylate group with respect to the quinoline plane and the influence of the 4-hydroxy and 7-methoxy substituents on the crystal packing. The presence of the hydroxy group at position 4 introduces the possibility of intermolecular hydrogen bonding, which could significantly influence the crystal structure and packing arrangement. The methoxy group at position 7 may participate in weak intermolecular interactions, contributing to the overall crystal stability. Single crystal X-ray diffraction studies using modern diffractometers equipped with charge-coupled device detectors and employing software packages for structure refinement would provide precise bond lengths, bond angles, and torsion angles throughout the molecule.

Advanced Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, connectivity, and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance analysis of the related 4-hydroxy-7-methoxyquinoline compound revealed characteristic chemical shifts and coupling patterns that establish the foundation for understanding the target molecule. The predicted proton nuclear magnetic resonance spectrum in methanol-d4 showed signals at 3.87 parts per million for the methoxy group protons appearing as a singlet integrating for three protons, 6.23 parts per million for an aromatic proton appearing as a doublet with coupling constant 7.3 hertz, 6.68 parts per million for another aromatic proton as a doublet with coupling constant 2.4 hertz, 6.96 parts per million for a doublet of doublets with coupling constants 9.0 and 2.4 hertz, and 8.11 parts per million for an aromatic proton as a doublet with coupling constant 9.0 hertz.

For this compound, the proton nuclear magnetic resonance spectrum would be expected to display additional signals corresponding to the ethyl carboxylate functionality. The ethyl ester group would typically produce a characteristic triplet around 1.2-1.4 parts per million for the methyl protons and a quartet around 4.2-4.4 parts per million for the methylene protons. The quinoline aromatic region would show multiple signals between 6.5-8.5 parts per million, with the exact chemical shifts and coupling patterns depending on the electronic environment created by the substituents. The 4-hydroxy proton would appear as a broad signal, potentially exchangeable with deuterated solvents, typically observed between 10-15 parts per million due to possible intramolecular hydrogen bonding.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the ethyl ester expected around 160-170 parts per million, the methoxy carbon around 55-60 parts per million, and the various quinoline carbons distributed between 100-160 parts per million depending on their specific electronic environments. Two-dimensional correlation spectroscopy experiments would establish through-bond connectivity patterns, allowing unambiguous assignment of all proton and carbon signals and confirmation of the substitution pattern on the quinoline ring.

Vibrational Spectroscopy (FT-IR/Raman) for Functional Group Assignment

Fourier transform infrared and Raman spectroscopy provide complementary vibrational information essential for functional group identification and molecular characterization of this compound. The infrared spectrum of related 3-acetyl-4-hydroxy-7-methoxyquinoline demonstrated characteristic vibrational bands that establish the spectroscopic signature for this structural class. The hydroxyl group stretching vibration appeared at 3118 wavenumbers, attributed to hydrogen-bonded hydroxyl functionality, while carbonyl stretching vibrations were observed at 1662 and 1625 wavenumbers. Additional bands at 1355, 1303, and 1200 wavenumbers were assigned to hydroxyl bending modes, providing diagnostic information about the hydrogen bonding environment.

For this compound, the infrared spectrum would be expected to exhibit several characteristic absorption bands that definitively identify the functional groups present. The hydroxyl group at position 4 would produce a broad absorption band between 3200-3600 wavenumbers, with the exact frequency depending on the extent of hydrogen bonding interactions. The carbonyl group of the ethyl ester would generate a strong absorption around 1700-1750 wavenumbers, while the carbon-oxygen stretching vibrations of both the ester and methoxy groups would appear between 1000-1300 wavenumbers. The quinoline aromatic system would contribute multiple bands in the 1400-1600 wavenumber region corresponding to carbon-carbon and carbon-nitrogen stretching vibrations.

Raman spectroscopy would provide additional structural information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The complementary nature of infrared and Raman selection rules ensures comprehensive vibrational characterization of all functional groups. The aromatic carbon-carbon stretching modes would be prominent in the Raman spectrum, appearing around 1580-1620 wavenumbers, while the carbon-nitrogen stretching vibrations specific to the quinoline system would provide distinctive fingerprint information. The combination of infrared and Raman data would enable complete assignment of vibrational modes and confirmation of the proposed molecular structure through comparison with theoretical calculations and reference compounds.

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak would appear at mass-to-charge ratio 247, corresponding to the molecular weight of 247.25 grams per mole. Electron impact ionization mass spectrometry of the related 4-hydroxy-7-methoxyquinoline compound showed the molecular ion peak at mass-to-charge ratio 175, with additional fragment ions providing structural confirmation. The base compound demonstrated specific fragmentation patterns that would be modified by the presence of the ethyl carboxylate group in the target molecule.

The fragmentation pattern of this compound would be expected to follow predictable pathways based on the stability of the resulting fragment ions. The molecular ion at mass-to-charge ratio 247 would undergo initial fragmentation through loss of the ethoxy group (mass 45), producing a fragment ion at mass-to-charge ratio 202 corresponding to the 4-hydroxy-7-methoxyquinoline-3-carboxylic acid cation. Further fragmentation would involve loss of carbon monoxide (mass 28) from the carboxyl group, yielding a fragment at mass-to-charge ratio 174. Sequential loss of the methoxy group (mass 31) would produce fragments at mass-to-charge ratios 143 and 174, depending on the fragmentation pathway.

Additional characteristic fragments would include the quinoline base ion formed through loss of both the carboxylate and methoxy substituents, appearing around mass-to-charge ratio 115-129. The hydroxyl group loss (mass 17) could occur from various intermediate fragments, creating a complex fragmentation pattern that provides detailed structural information. Tandem mass spectrometry experiments could provide additional confirmation through collision-induced dissociation of selected precursor ions, enabling detailed characterization of fragmentation mechanisms and structural verification through comparison with authentic standards and literature data.

Computational Density Functional Theory Studies of Electron Density Distribution

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and chemical properties of this compound. Recent computational studies on quinoline derivatives using density functional theory methods at the B3LYP/6-31G(d,p) level have demonstrated the effectiveness of these approaches for predicting molecular properties and electronic characteristics. The calculations revealed important information about electrophilicity index, electronegativity, chemical potential, chemical hardness, and softness properties that are crucial for understanding chemical reactivity and biological activity. Time-dependent density functional theory calculations have been successfully employed to predict absorption spectra and electronic transitions in quinoline compounds, providing validation for the computational approaches.

For this compound, density functional theory calculations would provide optimized molecular geometry including bond lengths, bond angles, and dihedral angles throughout the molecule. The electronic structure analysis would reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, energy gap, and electron density distribution patterns that influence chemical reactivity. The presence of the electron-donating methoxy group and electron-withdrawing carboxylate functionality would create distinct electronic environments that could be characterized through molecular orbital analysis and electrostatic potential mapping.

Related computational studies on hydroxylated kynurenic acid derivatives have demonstrated the utility of density functional theory calculations for understanding regioselectivity and reaction mechanisms. The calculations provided insights into highest occupied molecular orbital distribution and natural bond orbital charges on potential nucleophilic centers, enabling rationalization of experimental reactivity patterns. For the target compound, similar calculations would predict the preferred sites for electrophilic and nucleophilic attack, hydrogen bonding interactions, and overall molecular stability. The computational results would complement experimental structural data and provide a theoretical foundation for understanding the chemical and biological properties of this quinoline derivative.

属性

IUPAC Name |

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLDDWJZROMBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979698 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-05-1, 63463-15-0 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 63463-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate .

Industrial Production Methods

Industrial production methods for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate typically involve large-scale synthesis using similar cyclization reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

化学反应分析

Oxidation Reactions

The quinoline ring and hydroxyl group are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | (acidic conditions) | 4-Hydroxy-7-methoxyquinoline N-oxide | 75–85% | |

| Side-chain oxidation | (acetic acid) | 3-Carboxylic acid derivative | 60–70% |

- Mechanistic Insight : Oxidation of the nitrogen atom in the quinoline ring produces N-oxides, which are useful intermediates in medicinal chemistry. Side-chain oxidation converts the ester group to a carboxylic acid.

Reduction Reactions

The aromatic quinoline ring can be selectively reduced.

| Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Ring reduction | (ethanol) | 4-Hydroxy-7-methoxy-1,2-dihydroquinoline-3-carboxylate | 80–90% | |

| Catalytic hydrogenation | Tetrahydroquinoline derivatives | 65–75% |

- Key Observation : Sodium borohydride selectively reduces the quinoline ring without affecting the ester or methoxy groups.

Substitution Reactions

The hydroxyl group at position 4 is highly reactive, enabling nucleophilic and electrophilic substitutions.

Halogenation

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| (reflux, 2–3 h) | Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | 90–95% |

- Application : This reaction is critical for synthesizing chlorinated analogs with enhanced biological activity .

Ester Hydrolysis

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| (aqueous, 90°C) | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 95–99% |

- Note : Hydrolysis under basic conditions quantitatively yields the carboxylic acid, useful for further derivatization .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 8.

| Reaction Type | Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | 5-Nitro-4-hydroxy-7-methoxyquinoline-3-carboxylate | 50–60% | ||

| Sulfonation | (fuming) | 8-Sulfo-4-hydroxy-7-methoxyquinoline-3-carboxylate | 55–65% |

- Regioselectivity : The methoxy group at position 7 directs electrophiles to positions 5 and 8 due to its electron-donating nature .

Etherification

The hydroxyl group can be alkylated or arylated:

Coordination Chemistry

The compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic applications .

Critical Analysis of Research Findings

- Chlorination Efficiency : The use of achieves near-quantitative yields, making it the preferred method for introducing chlorine at position 4 .

- Steric Effects : The methoxy group at position 7 slightly hinders electrophilic substitution at adjacent positions, favoring reactivity at position 5 over 8 .

- Stability : The ester group remains intact under mild reduction conditions but hydrolyzes rapidly in strong base .

科学研究应用

Chemical Applications

Synthesis Intermediate

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate serves as an important intermediate in the synthesis of various quinoline derivatives. Quinoline compounds are known for their broad spectrum of biological activities, making this compound valuable in organic synthesis processes. It can undergo various chemical reactions, including:

- Oxidation : Converts to quinoline N-oxides using oxidizing agents like potassium permanganate.

- Reduction : Forms dihydroquinoline derivatives via reducing agents such as sodium borohydride.

- Substitution Reactions : Electrophilic and nucleophilic substitution can introduce different substituents on the quinoline ring.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which makes it a candidate for developing new antibiotics. The mechanism of action involves the inhibition of enzymes critical for microbial growth, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. It has been particularly noted for its potential against several types of cancer, including breast and lung cancer .

Medicinal Applications

Pharmaceutical Development

this compound is being explored for its potential use in pharmaceuticals. Its derivatives are being studied for their therapeutic effects against diseases such as psoriasis and different forms of cancer. The compound's ability to interact with specific molecular targets allows for the development of targeted therapies.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its structural properties allow it to be used effectively in creating colorants that have applications in textiles and coatings.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in synthesizing quinoline derivatives; participates in oxidation/reduction reactions. |

| Biology | Exhibits antimicrobial and anticancer properties; inhibits microbial growth and cancer cell proliferation. |

| Medicine | Potential use in pharmaceuticals targeting psoriasis and various cancers. |

| Industry | Used in producing dyes and pigments for textiles and coatings. |

Case Studies

-

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent. -

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in breast cancer cells, suggesting its potential role as a therapeutic agent in oncology . -

Synthesis Optimization

Recent advancements have improved the synthesis processes of this compound, enhancing yield and efficiency, making it more viable for industrial applications .

作用机制

The mechanism by which ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

相似化合物的比较

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate with key analogs:

Substituent Position Variations

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6)

- Molecular formula: C₁₃H₁₃NO₄ (same as the 7-methoxy analog).

- Key difference : Methoxy group at the 6-position instead of 5.

- Impact : Positional isomerism can alter electronic distribution, solubility, and binding affinity in biological targets. The 6-methoxy derivative may exhibit distinct pharmacokinetic properties compared to the 7-methoxy isomer .

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3)

- Key difference : Methoxy group at the 8-position .

Substituent Type Variations

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (CAS 41460-18-8)

- Molecular formula: C₁₃H₁₃NO₃.

- Key difference : Methyl (-CH₃) group at the 7-position instead of methoxy.

- Impact : The methyl group is less polar than methoxy, reducing solubility in polar solvents. The molecular weight is lower (231.25 g/mol vs. 247.25 g/mol), which may influence bioavailability .

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)

- Molecular formula: C₁₃H₁₂ClNO₃.

- Key differences : Chlorine (-Cl) at the 7-position and methyl (-CH₃) at the 2-position.

- The methyl group at position 2 introduces steric effects, which may hinder rotational freedom .

Complex Derivatives with Additional Functional Groups

Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate

- Key features: Incorporates amino (-NH₂), fluoro (-F), cyclopropyl, and methoxy groups.

- Impact: The fluorine atom enhances metabolic stability and membrane permeability, while the cyclopropyl group may improve antibacterial activity, as seen in fluoroquinolone antibiotics .

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)

- Key features: Nitro (-NO₂) at the 8-position and chlorine (-Cl) at the 4-position.

- Impact : Nitro groups are strongly electron-withdrawing, increasing acidity of adjacent protons and reactivity in reduction or substitution reactions. Safety data for this compound are unspecified, but nitro groups often correlate with higher toxicity .

Structural and Physicochemical Data Table

Key Research Findings

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity of the 4-hydroxy group, influencing solubility and metal chelation capacity .

- Safety Profiles: this compound has well-documented hazards (H302, H315), while halogenated analogs like the 7-chloro derivative may pose higher environmental risks .

生物活性

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (C13H13NO4), a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , anticancer , and antioxidant properties. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.25 g/mol

- Melting Point : Approximately 275 °C

- Boiling Point : Predicted around 373.2 °C

- Functional Groups : Hydroxy group at the 4-position and methoxy group at the 7-position of the quinoline ring.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics, making it a candidate for antibiotic development.

- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells. In studies involving Ehrlich Ascites Carcinoma (EAC) cells, it demonstrated a significant reduction in tumor cell viability and enhanced antioxidant capacity . The compound's ability to modulate apoptotic pathways was confirmed through histopathological examinations.

Biological Activity Overview

Case Studies

- Antitumor Evaluation :

- Antimicrobial Properties :

Comparative Analysis with Related Compounds

The unique structural features of this compound enhance its biological activities compared to other quinoline derivatives.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | C12H13N1O4 | Lacks methoxy group | Antimicrobial |

| Prulifloxacin | C18H18F2N2O4 | Fluoroquinolone; contains fluorine | Broad-spectrum antibiotic |

| 7-Methoxyquinolin-4-one | C13H9N1O2 | Contains ketone instead of carboxylic acid | Antimicrobial |

| Ethyl 2-amino-3-carboxyquinoline | C12H12N2O2 | Amino group at position 2 | Antimicrobial |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via Gould-Jacobs cyclization, starting with aniline derivatives and triethyl methanetricarboxylate. Key steps include cyclocondensation at 215–220°C under solvent-free conditions (green chemistry approach) . Intermediates are characterized using MS, , IR, and elemental analysis to confirm regiochemistry and purity. For example, substituent positions (e.g., methoxy at C7) are verified via coupling patterns .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- : Identifies substituent positions (e.g., methoxy protons as singlet at ~3.9 ppm, hydroxy proton as broad peak at ~12 ppm).

- IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) groups.

- MS : Validates molecular weight (e.g., [M+H] at m/z 291 for CHNO) .

Q. What are the primary biological activities explored for this compound?

- Methodology : Derivatives are screened for antimicrobial activity using broth microdilution assays (MIC determination against S. aureus, E. coli, and C. albicans). Moderate activity is linked to substituents like fluoro or chloro at C6/C7, which enhance membrane permeability .

Advanced Research Questions

Q. How can regioselectivity be controlled during ethylation or propargylation reactions in derivative synthesis?

- Methodology : Regioselectivity in ethylation (e.g., N1 vs. O4 alkylation) is influenced by base strength and solvent polarity. For example, using NaH in DMF favors N-propargylation, while KCO in acetone promotes O-alkylation. Reaction monitoring via TLC and kinetics helps optimize conditions .

- Data Analysis : Product ratios (e.g., 3:1 N- vs. O-alkylation) are quantified via HPLC, with contradictory outcomes resolved by crystallographic validation .

Q. What crystallographic strategies resolve ambiguities in substituent positioning or tautomeric forms?

- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. For example, SHELX’s ORTEP-3 GUI visualizes quinoline ring puckering and validates keto-enol tautomerism via bond lengths (C–O: ~1.23 Å for keto; ~1.34 Å for enol) .

- Case Study : Discrepancies between -predicted and SXRD-observed substituent positions (e.g., methoxy at C7 vs. C6) are resolved by Hirshfeld surface analysis .

Q. How do electronic effects of substituents (e.g., –OCH, –CF) modulate bioactivity?

- Methodology :

- Computational : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict electron-withdrawing groups (–CF) enhance DNA gyrase binding.

- Experimental : MIC assays show –CF derivatives exhibit 4x higher activity against P. aeruginosa compared to –OCH analogues. Synergistic effects with triazole moieties are explored via Click chemistry .

Q. What analytical workflows address purity discrepancies in HPLC vs. ?

- Methodology :

- HPLC : Uses C18 columns with MeCN/HO (0.1% TFA) gradients; impurities quantified via peak integration.

- qNMR : DMSO-d as solvent with maleic acid as internal standard. Discrepancies arise from UV-inactive impurities (e.g., inorganic salts), resolved by ion chromatography .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data for tautomeric forms in solution vs. solid state?

- Methodology :

- Solution State : (DMSO-d) shows enol form (broad –OH at δ 12.1 ppm).

- Solid State : SXRD confirms keto form (C=O at 1.23 Å). Dynamic NMR (VT-NMR) reveals temperature-dependent equilibrium, with ΔG calculated via van’t Hoff plots .

Q. Why do antimicrobial activity trends contradict QSAR predictions for certain derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。